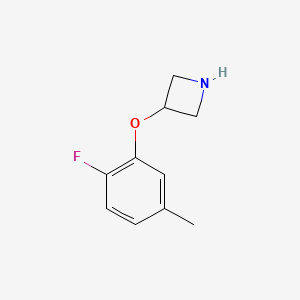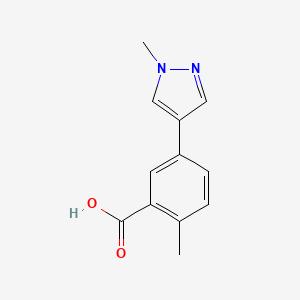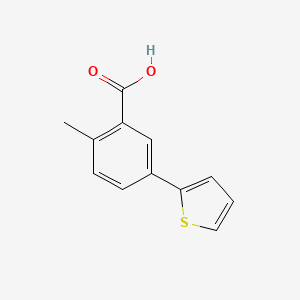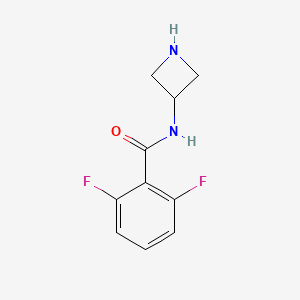
4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
説明
4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine, also known as 4P5TFPP, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a piperidine-based heterocyclic compound with a trifluoromethyl group attached to the phenyl ring. 4P5TFPP has been studied for its potential as an anti-inflammatory agent, an anti-malarial drug, and a potential inhibitor of the enzyme acetylcholinesterase.
科学的研究の応用
Synthesis and Antibacterial Activity
- Microwave-Assisted Synthesis : This compound has been synthesized using microwave irradiation, demonstrating an efficient approach to obtain various derivatives. These compounds have been explored for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer and Anti-Angiogenic Properties
- Anti-Angiogenic and DNA Cleavage Studies : A series of derivatives containing this compound were synthesized and tested for their ability to inhibit in vivo angiogenesis and DNA cleavage. These studies suggest potential anticancer applications due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
GPR119 Agonist Activity
- GPR119 Agonist Design and Synthesis : Research has been conducted on designing and synthesizing N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These agonists are significant for their potential in treating diabetes, and their design involved optimizing interactions with GPR119 (Kubo et al., 2021).
Metabolic Studies
- Metabolism of Flumatinib : Flumatinib, a derivative of this compound, has been studied for its metabolism in chronic myelogenous leukemia patients. The study provides insights into the main metabolic pathways and the formation of various metabolites (Gong, Chen, Deng, & Zhong, 2010).
Computational and Theoretical Studies
- Computational Analysis : Some studies have also focused on computational analysis and theoretical studies to predict the physicochemical properties, drug-likeness, and oral bioavailability of derivatives of this compound (Thabet et al., 2022).
Antimicrobial Activity
- Antimicrobial Activity of Derivatives : Substituted derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This suggests its potential application in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
特性
IUPAC Name |
4-piperidin-3-yl-5-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4/c17-16(18,19)12-5-3-10(4-6-12)13-9-22-15(20)23-14(13)11-2-1-7-21-8-11/h3-6,9,11,21H,1-2,7-8H2,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYTYPUKIUVWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)





![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)




